2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid
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Overview
Description
“2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid” is a complex organic compound. The compound is related to the 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide , which has an empirical formula of C9H15NO and a molecular weight of 153.22 .
Synthesis Analysis
The synthesis of related compounds involves a sequential Diels Alder reaction/rearrangement sequence . This method was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of the related compound 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide has been determined . It has an empirical formula of C9H15NO and a molecular weight of 153.22 .Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and involve multiple steps . For example, a sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide have been reported . It is a solid compound with a molecular weight of 153.22 .Scientific Research Applications
Synthesis of Novel Compounds : A study by Hřebabecký et al. (2005) detailed the synthesis of novel carbocyclic nucleosides derived from bicyclo[2.2.1]heptan-2-ol, demonstrating the potential of these compounds in the development of new nucleoside analogues (Hřebabecký, Masojídková, & Holý, 2005).
Oxidation Studies : Research by Gaoni (1968) explored the oxidation of 1,4-dimethyl-6-phenyl-2,7-dioxabicyclo[2.2.1]heptanes, contributing to our understanding of the chemical behavior of such compounds under specific conditions (Gaoni, 1968).
Structural Analysis : A 2023 study by Ciber et al. presented the synthesis and structural confirmation of a novel compound derived from camphor, indicating the potential for creating diverse derivatives using bicyclic structures (Ciber et al., 2023).
Biological Screening : Naqvi et al. (2011) synthesized a series of novel benzodiazepines containing bicyclo[2.2.1]heptan structures and screened them for antimicrobial activity, although none showed promising results in this particular study (Naqvi et al., 2011).
Metal Ion Complex Stability : Research by Sarhan et al. (2017) measured the stability constant of metal ion complexes formed by a related compound, Amoxicillin, demonstrating the significance of such compounds in coordination chemistry (Sarhan, Kadhim, & Wheed, 2017).
Anodic Oxidation : A study by Baggaley et al. (1975) investigated the anodic oxidation of bicyclo[2.2.1]hept-2-ene and related compounds, contributing to the field of electrochemistry (Baggaley, Brettle, & Sutton, 1975).
Safety and Hazards
Properties
IUPAC Name |
2-[[2-(2-bicyclo[2.2.1]heptanyl)acetyl]amino]-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-15-8-13(18(21)22)14(9-16(15)24-2)19-17(20)7-12-6-10-3-4-11(12)5-10/h8-12H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCKJXMBOSENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2CC3CCC2C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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